3-(pyridin-4-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
Description
The exact mass of the compound this compound is 413.14634470 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)17-3-1-2-16(14-17)20(30)29-12-10-28(11-13-29)19-5-4-18(26-27-19)15-6-8-25-9-7-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULYVNWDEWXZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation.
Mode of Action
It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes controlled by these proteins.
Biological Activity
The compound 3-(pyridin-4-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features multiple functional groups, including pyridine, piperazine, and pyridazine rings, along with a trifluoromethylbenzoyl moiety. Its molecular formula is , and it has a molecular weight of 442.44 g/mol. The unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound's interaction with specific molecular targets suggests potential anticancer properties. It may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival. Preliminary studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown that some derivatives exhibit IC50 values comparable to established anti-inflammatory drugs .
The biological activity of This compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or COX enzymes, affecting various signaling pathways.
- Receptor Modulation : Interaction with biological receptors could modulate their activity, leading to altered physiological responses.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus using the cup plate diffusion method. The results showed a significant zone of inhibition compared to control samples, indicating strong antimicrobial activity .
- Anticancer Research : In vitro assays conducted on cancer cell lines revealed that certain derivatives induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, suggesting selective action against cancer cells .
- Anti-inflammatory Evaluation : A series of derivatives were tested for their COX inhibitory activities, demonstrating potent anti-inflammatory effects with IC50 values significantly lower than those of standard treatments like diclofenac .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
